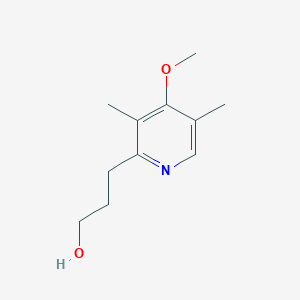

3-(4-Methoxy-3,5-dimethylpyridin-2-yl)propan-1-ol

Description

BenchChem offers high-quality 3-(4-Methoxy-3,5-dimethylpyridin-2-yl)propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Methoxy-3,5-dimethylpyridin-2-yl)propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-methoxy-3,5-dimethylpyridin-2-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-8-7-12-10(5-4-6-13)9(2)11(8)14-3/h7,13H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVRAVNSREMMFJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Literature review on the pharmacology of methoxy-dimethylpyridine alcohols

From Synthetic Intermediates to H+/K+ ATPase Inhibition Mechanisms

Executive Summary & Chemical Space

The term "methoxy-dimethylpyridine alcohols" primarily refers to 4-methoxy-3,5-dimethyl-2-pyridinemethanol (CAS: 86604-78-6).[1][2][3][4] While often categorized merely as a synthetic intermediate, this structural motif functions as the pharmacokinetic engine for the entire class of Proton Pump Inhibitors (PPIs), including Omeprazole, Esomeprazole, and Lansoprazole.

This guide reviews the pharmacology of this specific moiety, moving beyond its role as a raw material to explore how its physicochemical properties—specifically its pKa and lipophilicity—dictate the selectivity, accumulation, and activation of gastric acid suppressors.

Key Compound Profile:

-

IUPAC Name: (4-methoxy-3,5-dimethylpyridin-2-yl)methanol[1][3]

-

Key Pharmacological Role: Precursor to the acid-labile sulfenamide "warhead" that covalently binds H+/K+ ATPase.[5][6]

-

Regulatory Status: Key Starting Material (KSM) for API synthesis; severe irritant (Skin/Eye/Respiratory).

Molecular Mechanism: The "Ion Trap" Pharmacology

The pharmacological brilliance of the methoxy-dimethylpyridine alcohol moiety lies in its basicity. The pyridine nitrogen possesses a pKa of approximately 4.0 .[5][7] This specific value is the critical determinant for the drug's organ selectivity.

2.1 The Selectivity Cascade

-

Systemic Circulation (pH 7.4): At physiological pH, the pyridine nitrogen remains largely unprotonated (neutral). This allows the lipophilic molecule to cross cell membranes and diffuse into the parietal cells of the stomach.

-

Parietal Cell Cytosol (pH ~7.1): The molecule remains neutral and diffuses through.

-

Secretory Canaliculus (pH < 1.0): Upon entering the highly acidic environment of the secretory canaliculus, the pyridine nitrogen is instantly protonated.

-

The Ion Trap: The protonated form is cationic and hydrophilic; it cannot cross the membrane back into the cytosol. The drug concentrates up to 1,000-fold at the site of action.

2.2 Mechanism of Activation (The Sulfenamide Rearrangement)

Once trapped, the acid catalyzes a structural rearrangement. The pyridine alcohol (now part of the larger sulfoxide structure in PPIs) attacks the benzimidazole ring, expelling water and forming a cyclic sulfenamide. This highly reactive species forms a disulfide bond with Cysteine 813 (or 892) on the alpha-subunit of the H+/K+ ATPase, irreversibly shutting down acid production.[8]

Figure 1: The "Ion Trap" mechanism driven by the pKa of the methoxy-dimethylpyridine moiety, ensuring selective accumulation in the gastric canaliculus.

Pharmacokinetics & Metabolism[9]

The metabolic fate of the methoxy-dimethylpyridine alcohol scaffold is dominated by hepatic cytochrome P450 enzymes.

-

CYP2C19 (Primary Pathway): Hydroxylates the methyl groups on the pyridine ring. Genetic polymorphisms in CYP2C19 (Poor Metabolizers vs. Rapid Metabolizers) significantly affect the plasma exposure (AUC) of drugs containing this moiety.

-

CYP3A4 (Secondary Pathway): Responsible for sulfoxidation (in the final drug form) but also interacts with the pyridine ring substituents.

Table 1: Metabolic Vulnerabilities of the Scaffold

| Structural Site | Metabolic Transformation | Enzyme | Consequence |

| 5-Methyl Group | Hydroxylation (-CH3 → -CH2OH) | CYP2C19 | Formation of inactive hydroxy-metabolites; rapid renal clearance. |

| 4-Methoxy Group | O-Demethylation (-OCH3 → -OH) | CYP2C19 | Minor pathway; leads to phenolic derivatives. |

| Pyridine Nitrogen | N-Oxidation | CYP3A4 | Can alter pKa and reduce acid accumulation efficiency. |

Technical Guide: Experimental Protocols

This section details protocols for validating the quality and reactivity of 4-methoxy-3,5-dimethyl-2-pyridinemethanol and its derivatives.

Protocol A: HPLC Purity & Identification

Use this protocol to verify the integrity of the starting material before synthesis or biological assay.

-

Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

-

Mobile Phase B: Acetonitrile (MeCN).

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm (Pyridine absorption maximum).

-

Retention Time: Expect elution around 3.5–4.5 min depending on column dead volume.

-

Pass Criteria: Purity > 98.0% by area; no single impurity > 0.5%.

Protocol B: Acid Stability & Activation Kinetics (In Vitro)

This assay simulates the parietal cell environment to determine how quickly the moiety activates.

-

Preparation: Dissolve the pyridine derivative (or its sulfoxide prodrug) in methanol to create a 10 mM stock.

-

Acidic Incubation: Dilute stock 1:100 into simulated gastric fluid (0.1 N HCl, pH 1.0) at 37°C.

-

Neutral Control: Dilute stock 1:100 into Phosphate Buffered Saline (pH 7.4).

-

Sampling: Aliquot 100 µL every 2 minutes for 20 minutes.

-

Quenching: Immediately neutralize acid samples with 100 µL of 0.5 M NaOH containing excess cysteine or glutathione (to trap the reactive sulfenamide).

-

Analysis: Analyze via HPLC (Protocol A).

-

Interpretation:

-

Rapid disappearance at pH 1.0 indicates effective activation.

-

Stability at pH 7.4 confirms chemical stability in the blood.

-

Figure 2: Workflow for determining the acid-lability and activation kinetics of pyridine-based inhibitors.

Safety & Handling (Material Science)[3][10][11]

While the final drugs are safe, the 4-methoxy-3,5-dimethyl-2-pyridinemethanol intermediate poses specific occupational hazards.

-

GHS Classification:

-

Handling Protocol:

-

Must be handled in a chemical fume hood.

-

Nitrile gloves (0.11 mm thickness) provide adequate splash protection.

-

Avoid contact with strong oxidizing agents (reacts vigorously).

-

References

-

Shin, J. M., & Sachs, G. (2008). Pharmacology of proton pump inhibitors. Current Gastroenterology Reports, 10(6), 528-534. Link

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 737823, 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine. Link

-

Lindberg, P., et al. (1990). Omeprazole: The first proton pump inhibitor.[8][10] Medicinal Research Reviews, 10(1), 1-54. Link

-

Roche, V. F. (2006). The chemically elegant proton pump inhibitors. American Journal of Pharmaceutical Education, 70(5), 101. Link

-

Sigma-Aldrich (2025). Safety Data Sheet: 4-Methoxy-3,5-dimethyl-2-pyridinemethanol. Link

Sources

- 1. 4-Methoxy-3,5-dimethylpyridine-2-methanol | SIELC Technologies [sielc.com]

- 2. 4-Methoxy-3,5-dimethyl-2-pyridinemethanol 98 86604-78-6 [sigmaaldrich.com]

- 3. 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine | C9H13NO2 | CID 737823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Methoxy-3,5-dimethyl-2-pyridinemethanol | CAS 86604-78-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. drkumardiscovery.com [drkumardiscovery.com]

- 7. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors [jnmjournal.org]

Crystal structure analysis of 3-(4-Methoxy-3,5-dimethylpyridin-2-yl)propan-1-ol

This technical guide is structured as a high-level whitepaper designed for drug development scientists and crystallographers. It treats 3-(4-Methoxy-3,5-dimethylpyridin-2-yl)propan-1-ol as a critical structural analog to the Proton Pump Inhibitor (PPI) pharmacophore (specifically related to Omeprazole and Rabeprazole intermediates), focusing on the methodology of its solid-state analysis.

A Technical Guide to 3-(4-Methoxy-3,5-dimethylpyridin-2-yl)propan-1-ol

Executive Summary: The Structural Imperative

In the development of benzimidazole-based Proton Pump Inhibitors (PPIs), the pyridine moiety is the "anchor" of the pharmacophore. While the 2-hydroxymethyl derivative is the standard precursor for Omeprazole, the 3-(4-Methoxy-3,5-dimethylpyridin-2-yl)propan-1-ol analog represents a critical class of chain-extended homologs.

Analyzing this structure is not merely an academic exercise; it provides vital data on:

-

Conformational Flexibility: How a 3-carbon linker alters the steric landscape compared to the rigid 1-carbon linker in Omeprazole.

-

Impurity Identification: Characterizing potential chain-extended byproducts in industrial synthesis.

-

Hydrogen Bond Donicity: Evaluating the competition between intramolecular

bonding and intermolecular packing forces.

This guide details the protocol for the single-crystal X-ray diffraction (SC-XRD) analysis of this molecule, moving from crystal growth to Hirshfeld surface mapping.

Experimental Workflow: From Solution to Structure

The following diagram outlines the critical path for solving this specific structure, emphasizing the checkpoints for quality control (QC).

Figure 1: Critical path for the structural elucidation of pyridine-alcohol derivatives.

Crystallization Protocol

The target molecule possesses a lipophilic core (trimethyl-methoxy-pyridine) and a hydrophilic tail (propanol). This amphiphilic nature makes standard single-solvent crystallization difficult.

Recommended Methodology: Vapor Diffusion

We utilize a binary solvent system to balance the solubility differential.

| Parameter | Specification | Rationale |

| Inner Solvent | Ethyl Acetate (EtOAc) | Solubilizes the pyridine core; moderate polarity. |

| Outer Solvent | Pentane or Hexane | Anti-solvent; slowly diffuses to lower solubility. |

| Concentration | 15 mg/mL | Sufficient supersaturation without rapid precipitation. |

| Temperature | 4°C (Refrigerated) | Reduces kinetic energy, promoting ordered lattice formation over amorphous aggregation. |

Protocol:

-

Dissolve 15 mg of the analyte in 1.0 mL of EtOAc in a small vial (inner).

-

Place the small vial inside a larger jar containing 5 mL of Pentane (outer).

-

Cap the large jar tightly.

-

Allow to stand undisturbed for 3-7 days.

-

Validation: Inspect under polarized light. True crystals will extinguish (blink dark) when rotated; amorphous solids will not.

Data Collection & Reduction Strategy

Once a suitable crystal (

-

Temperature Control (Critical): Data must be collected at 100 K (using a Cryostream).

-

Reasoning: The propan-1-ol chain has high thermal motion parameters at room temperature. Cooling freezes these rotamers, allowing for precise resolution of the carbon positions and the hydroxyl hydrogen.

-

-

Resolution: Aim for

Å resolution ( -

Redundancy:

. High redundancy is required to accurately model the electron density of the methoxy group, which often exhibits rotational disorder.

Structural Analysis: The Core Logic

Upon solving the phase problem (typically using SHELXT or OLEX2), the analysis focuses on three specific structural features.

A. Conformational Analysis (The "Scorpion" Tail)

The 3-carbon chain can adopt two primary conformations:

-

Extended (Linear): Maximizes intermolecular contact.

-

Folded (Chelated): The terminal -OH curls back to hydrogen bond with the pyridine Nitrogen.

Measurement Protocol:

Calculate the torsion angle

-

If

: Extended conformation. -

If

(Gauche): Folded conformation.

B. Hydrogen Bonding Network (Graph Set Analysis)

The competition between the Pyridine Nitrogen (Acceptor) and the Hydroxyl Group (Donor/Acceptor) dictates the lattice energy.

-

Scenario A (Intramolecular): Formation of a 7-membered ring (

motif). This creates a discrete, non-polar unit that packs via Van der Waals forces. -

Scenario B (Intermolecular): Formation of infinite chains (

motif) or Centrosymmetric Dimers (

Logic Flow for H-Bond Assignment:

Figure 2: Decision logic for classifying Hydrogen Bonding patterns in pyridine-alcohols.

C. Hirshfeld Surface Analysis

To quantify the "drug-like" interactions, we generate Hirshfeld surfaces (using CrystalExplorer).

-

Generate

Surface: Map contacts shorter than Van der Waals radii (shown in red). -

Fingerprint Plot:

-

Spikes at bottom left: Represent

interactions (the "anchor" points). -

Diffuse central region: Represents

(hydrophobic packing of the methyl/methoxy groups). -

Quantitative Metric: For this molecule, we expect dispersive (

) interactions to contribute >60% of the total surface area, confirming its lipophilic nature despite the alcohol tail.

-

Quantitative Data Reporting

When reporting the structure in a technical dossier, summarize the geometry in the following standard format:

| Geometric Parameter | Atoms Involved | Typical Value (Expected) | Significance |

| Bond Length | 1.35 - 1.37 Å | Indicates conjugation of methoxy lone pair with ring. | |

| Bond Angle | 116° - 118° | Deviation from 120° indicates ring strain or substituent effects. | |

| Torsion Angle | 0° - 15° (Coplanar) | Coplanarity maximizes resonance; twist indicates steric clash. | |

| H-Bond Distance | 2.75 - 2.85 Å ( | Strength of the primary interaction. |

References

-

Groom, C. R., et al. (2016). The Cambridge Structural Database.[1][2] Acta Crystallographica Section B. Link

- Context: The authoritative repository for valid

-

Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm. Link

- Context: The standard method for quantifying intermolecular interactions described in Section 5C.

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link

- Context: The core algorithm used for the refinement steps in the workflow.

-

Bernstein, J., et al. (1995). Graph-set analysis of hydrogen-bond patterns in organic crystals. Angewandte Chemie International Edition. Link

- Context: The nomenclature system used for classifying the H-bond motifs (S(7), R2,2(10)).

Sources

Methodological & Application

Reagents and catalysts for the preparation of pyridine-based propanol intermediates

Abstract

Pyridine-propanol motifs (e.g., 3-(pyridin-3-yl)propan-1-ol) are critical pharmacophores in the synthesis of H1-antihistamines (e.g., Triprolidine), antidepressants (Zimelidine analogs), and nicotinic acetylcholine receptor ligands. Their synthesis presents a unique chemoselective challenge: functionalizing the side chain without reducing the electron-deficient pyridine ring. This Application Note details two validated synthetic pathways: the scalable Heck-Reduction Sequence and the convergent Direct Metallation-Oxetane Opening , providing protocols, catalyst selection guides, and troubleshooting parameters for industrial and academic researchers.

Introduction & Strategic Analysis

The synthesis of pyridine-propanols requires navigating the "Pyridine Paradox": the ring is electron-deficient (resistant to electrophilic aromatic substitution) but the nitrogen lone pair is Lewis basic (poisoning transition metal catalysts).

Two primary strategies dominate the field:

-

Linear Homologation (Heck-Reduction): Ideal for large-scale manufacturing. It builds the carbon chain via palladium catalysis and adjusts oxidation states sequentially.

-

Convergent Alkylation (Metallation): Ideal for rapid analog generation. It utilizes organolithium reagents to couple the pyridine core directly with a C3-synthon (oxetane).[1][2]

Method A: The Heck-Reduction Sequence (Linear Homologation)

This route is the industrial workhorse due to the availability of starting materials (bromopyridines and acrylates). It proceeds in three distinct stages: Vinyl coupling, Olefin saturation, and Ester reduction.

Catalyst & Reagent Selection

| Step | Transformation | Recommended Reagents/Catalysts | Mechanistic Rationale |

| 1 | Heck Coupling | Cat: Pd(OAc)₂ (1-5 mol%) + PPh₃Base: Et₃N or K₂CO₃Solvent: DMF or CH₃CN | Phosphine ligands stabilize Pd(0) against aggregation. The base regenerates the active Pd(0) species from the Pd(II)-hydride intermediate. |

| 2 | Olefin Hydrogenation | Cat: 10% Pd/CGas: H₂ (1 atm)Solvent: MeOH or EtOH | Selectivity Critical: Pd/C at low pressure reduces the exocyclic alkene without touching the pyridine ring. Avoid PtO₂ (Adam's Catalyst) in acidic media, as it will reduce the pyridine ring to piperidine [1]. |

| 3 | Ester Reduction | Reagent: LiAlH₄ (2.5 eq)Solvent: THF (Anhydrous) | LiAlH₄ is necessary to reduce the ester to the primary alcohol. NaBH₄ is generally too mild for esters without additives. |

Workflow Visualization

Figure 1: The linear homologation pathway.[3] Note the distinct separation of olefin reduction and carbonyl reduction to ensure chemoselectivity.

Method B: Direct Metallation & Oxetane Opening

For researchers requiring fewer steps or introducing isotopic labels, the direct opening of oxetane (trimethylene oxide) by lithiated pyridine is superior. This method relies on Halogen-Lithium Exchange .

The Role of Lewis Acids

While 3-lithiopyridine is a strong nucleophile, oxetane is a relatively stable ether. The reaction often requires:

-

Superbases: n-BuLi used at cryogenic temperatures (-78°C) to generate the lithiated species.

-

Lewis Acid Activation: BF₃·OEt₂ is often added after lithiation to activate the oxetane ring for opening, though 3-lithiopyridine is often nucleophilic enough to open oxetane in THF without additives if warmed slowly [2].

Decision Matrix: Selectivity

Figure 2: Strategic decision matrix for selecting the optimal synthetic pathway.

Detailed Experimental Protocols

Protocol A: Synthesis via Heck-Reduction Sequence[5]

Target: 3-(3-pyridyl)propan-1-ol from 3-bromopyridine.

Step 1: Heck Coupling

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

-

Reagents: Charge flask with 3-bromopyridine (20 mmol), ethyl acrylate (25 mmol), Pd(OAc)₂ (0.4 mmol, 2 mol%), PPh₃ (1.2 mmol, 6 mol%), and triethylamine (40 mmol) in anhydrous DMF (40 mL).

-

Reaction: Heat to 100°C under N₂ atmosphere for 12-16 hours. Monitor by TLC (EtOAc/Hexane 1:1).

-

Workup: Cool to RT. Dilute with water (100 mL) and extract with EtOAc (3 x 50 mL). Wash organics with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography to yield ethyl 3-(pyridin-3-yl)acrylate .

Step 2: Selective Hydrogenation

-

Setup: Dissolve the acrylate ester (15 mmol) in MeOH (50 mL) in a hydrogenation vessel.

-

Catalyst: Add 10% Pd/C (10 wt% loading relative to substrate).

-

Reaction: Purge with H₂ balloon (1 atm). Stir vigorously at RT for 4-6 hours.

-

Workup: Filter through Celite® to remove Pd/C. Concentrate to yield ethyl 3-(pyridin-3-yl)propionate .

Step 3: Reduction to Alcohol

-

Setup: Flame-dry a flask under Argon. Add LiAlH₄ (15 mmol) to anhydrous THF (30 mL) at 0°C.

-

Addition: Dropwise add the propionate ester (10 mmol) in THF (10 mL) over 20 mins.

-

Quench: After 1 hour at 0°C, perform Fieser workup: Add x mL H₂O, x mL 15% NaOH, 3x mL H₂O (where x = grams of LiAlH₄ used).

-

Isolation: Filter the white precipitate. Concentrate filtrate to obtain 3-(3-pyridyl)propan-1-ol .

Protocol B: Synthesis via Lithiation-Oxetane Opening

Target: 3-(3-pyridyl)propan-1-ol from 3-bromopyridine (Convergent).

-

Safety: n-BuLi is pyrophoric. Use strict anhydrous/anaerobic techniques.

-

Exchange: In a dry Schlenk flask under Argon, dissolve 3-bromopyridine (10 mmol) in anhydrous Et₂O (50 mL). Cool to -78°C (Dry ice/Acetone bath).

-

Lithiation: Add n-BuLi (10.5 mmol, 1.6M in hexanes) dropwise over 15 mins. Stir for 30 mins at -78°C. The solution usually turns yellow/orange.

-

Alkylation: Add Oxetane (Trimethylene oxide) (12 mmol) dropwise.

-

Lewis Acid (Optional but recommended): Add BF₃·OEt₂ (12 mmol) dropwise at -78°C.

-

Warming: Allow the reaction to warm slowly to RT over 3 hours.

-

Workup: Quench with sat. NH₄Cl. Extract with CH₂Cl₂ (DCM is preferred for polar alcohols). Dry and concentrate.

-

Validation: 1H NMR should show a triplet at ~3.6 ppm (CH₂-OH) and the characteristic pyridine pattern.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Ring Reduction (Piperidine formation) | Catalyst too active (PtO₂) or pressure too high. | Switch to Pd/C at 1 atm H₂. Avoid Acetic Acid solvent; use MeOH. |

| Low Yield in Heck | Catalyst poisoning by Pyridine N. | Increase catalyst loading to 5 mol%. Ensure PPh₃:Pd ratio is >3:1. |

| Incomplete Lithiation | Wet solvent or temp > -78°C. | Re-distill Et₂O over Na/Benzophenone. Ensure internal temp is -78°C during n-BuLi addition. |

| Alcohol Trapped in Aqueous Layer | Pyridine-propanols are water-soluble.[6] | Use continuous extraction (DCM) or "salting out" with solid NaCl before extraction. |

References

-

Rouquet, G., et al. (2014).[4] Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium.[1][2][4][7] Chemical Communications.[1][7] Retrieved from [Link]

-

Organic Chemistry Portal. (2024). Heck Reaction: Mechanism and Recent Literature. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reduction of Esters with LiAlH4. Retrieved from [Link]

-

Reddy, M.S., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. Retrieved from [Link] (Search: "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst")

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Highly regioselective lithiation of pyridines bearing an oxetane unit by n -butyllithium - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC03766A [pubs.rsc.org]

- 5. asianpubs.org [asianpubs.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Scalable Manufacturing of a Key Omeprazole Precursor: (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

A Note on the Target Compound: The requested topic concerns the scalable manufacturing of 3-(4-Methoxy-3,5-dimethylpyridin-2-yl)propan-1-ol. It is important to note that the vast majority of published and patented industrial methods focus on a closely related and critical pharmaceutical intermediate, (4-methoxy-3,5-dimethylpyridin-2-yl)methanol . This compound is a cornerstone in the synthesis of proton pump inhibitors (PPIs) like omeprazole and esomeprazole.[1][2] Given the high industrial relevance and the extensive documentation available, this guide will focus on the scalable manufacturing methods for (4-methoxy-3,5-dimethylpyridin-2-yl)methanol, assuming it to be the intended compound of interest for large-scale pharmaceutical production.

Introduction: The Central Role of the Pyridine Moiety in Proton Pump Inhibitors

Substituted pyridines are fundamental building blocks in the pharmaceutical industry. Among them, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol holds a position of paramount importance as the key precursor to the pyridine moiety of several blockbuster drugs, most notably the anti-ulcer agent omeprazole.[1][3] The synthesis of these drugs involves the coupling of this pyridine intermediate with a benzimidazole core, followed by a controlled oxidation.[3][4] The efficiency, cost-effectiveness, and scalability of the synthesis of (4-methoxy-3,5-dimethylpyridin-2-yl)methanol are therefore critical factors that directly impact the overall manufacturing process of the final active pharmaceutical ingredient (API).

This document provides a detailed guide for researchers, scientists, and drug development professionals on scalable manufacturing methods for this vital intermediate. We will explore various synthetic strategies, delve into the causality behind process choices, and provide a detailed, field-proven protocol for a robust and scalable manufacturing process.

Comparative Analysis of Scalable Synthetic Routes

Several synthetic pathways to (4-methoxy-3,5-dimethylpyridin-2-yl)methanol have been developed, each with its own set of advantages and challenges in a large-scale manufacturing context. The choice of route often depends on the availability and cost of starting materials, desired purity, and environmental considerations.[5] Here, we compare four prominent routes.

| Route | Starting Material | Key Transformations | Advantages | Challenges |

| Route 1 | 2,3,5-Trimethylpyridine-N-oxide | Rearrangement and hydrolysis | Fewer steps from a relatively advanced intermediate. | The starting material, 2,3,5-trimethylpyridine, can be difficult to source in large quantities and at a low cost. |

| Route 2 | 3,5-Dimethyl-4-nitropyridine-N-oxide | Methoxylation, methylation, and hydroxylation.[6] | Utilizes more readily available starting materials. Well-established and documented in patents.[7] | Multi-step process with potential for side reactions. Requires careful control of reaction conditions. |

| Route 3 | 3,5-Dimethyl-4-methoxypyridine-2-carbonitrile | Catalytic hydrogenation, diazotization, and hydrolysis.[8][9] | Offers an alternative pathway with different intermediate stages. | Involves the use of sodium nitrite and the generation of diazonium salts, which requires strict safety protocols. Hydrogenation requires specialized equipment for large-scale operations.[9] |

| Route 4 | 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride | Nucleophilic substitution (hydrolysis).[1] | A direct conversion to the final product from a commercially available advanced intermediate. | The cost of the starting material can be higher, potentially impacting the overall process economics. |

For industrial-scale production, Route 2 , starting from 3,5-Dimethyl-4-nitropyridine-N-oxide, represents a widely adopted and robust strategy due to the balance of starting material accessibility and well-defined, scalable reaction steps.[6][7] The following sections will provide a detailed protocol and scientific rationale for this preferred manufacturing route.

Visualizing the Manufacturing Workflow

The following diagram illustrates the logical flow of the recommended scalable synthesis of (4-methoxy-3,5-dimethylpyridin-2-yl)methanol, starting from 3,5-dimethyl-4-nitropyridine-N-oxide.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Computational design and cheminformatics profiling of omeprazole derivatives for enhanced proton pump inhibition of potassium-transporting ATPase alpha chain 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. diva-portal.org [diva-portal.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. CN111303018A - Synthetic method of omeprazole intermediate - Google Patents [patents.google.com]

- 8. EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor - Google Patents [patents.google.com]

- 9. CA2002757A1 - Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation - Google Patents [patents.google.com]

Application Notes and Protocols for the Functionalization of 3-(4-Methoxy-3,5-dimethylpyridin-2-yl)propan-1-ol

Introduction

3-(4-Methoxy-3,5-dimethylpyridin-2-yl)propan-1-ol is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably proton pump inhibitors (PPIs) like omeprazole and its enantiomers.[1] The functionalization of its primary hydroxyl group is a critical step that enables the coupling of the pyridine moiety to other heterocyclic systems, thereby forming the core structure of the final active pharmaceutical ingredient (API).[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the key chemical transformations of this versatile building block. We will delve into the mechanistic rationale behind various synthetic strategies and provide detailed, field-proven protocols for its conversion into more advanced intermediates.

The reactivity of this molecule is primarily centered around the primary alcohol. This hydroxyl group can be oxidized to an aldehyde, esterified with carboxylic acids, converted into ethers, or transformed into a good leaving group for subsequent nucleophilic substitution reactions. Understanding the nuances of these transformations is essential for developing efficient and scalable synthetic routes.

I. Strategic Overview of Hydroxyl Group Functionalization

The primary alcohol of 3-(4-Methoxy-3,5-dimethylpyridin-2-yl)propan-1-ol offers a versatile handle for a variety of chemical modifications. The choice of functionalization strategy depends on the desired final product and the overall synthetic scheme. The main pathways involve oxidation, conversion to a leaving group for substitution, esterification, and etherification.

Caption: Key functionalization pathways for the primary hydroxyl group.

II. Conversion to a Superior Leaving Group: Tosylation/Mesylation

For many synthetic applications, particularly the synthesis of PPIs where the pyridine fragment is coupled with a benzimidazole moiety, the hydroxyl group must first be converted into a more effective leaving group.[1][2] Alcohols themselves are poor leaving groups because the hydroxide anion (OH⁻) is a strong base.[3][4] Converting the alcohol to a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs), transforms the hydroxyl group into an excellent leaving group that is readily displaced by nucleophiles.[3][4][5][6] This transformation proceeds with retention of stereochemistry at the carbon atom bearing the oxygen.[3][6]

Mechanistic Rationale

The reaction involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of tosyl chloride (TsCl) or mesyl chloride (MsCl).[4][7] A base, typically pyridine or triethylamine, is used to neutralize the HCl generated during the reaction.[3][4] The resulting sulfonate esters are excellent leaving groups because their negative charge is stabilized through resonance across the sulfonyl group.[5][6]

Detailed Protocol: Tosylation

Materials:

-

3-(4-Methoxy-3,5-dimethylpyridin-2-yl)propan-1-ol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(4-Methoxy-3,5-dimethylpyridin-2-yl)propan-1-ol (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

-

Addition of Reagents: To the cooled solution, add anhydrous pyridine (2.0 eq) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).

-

Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes, and then let it warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Workup: Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess pyridine), saturated aqueous NaHCO₃ solution, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product, 3-(4-methoxy-3,5-dimethylpyridin-2-yl)propyl 4-methylbenzenesulfonate, can be purified by column chromatography on silica gel if necessary.

III. Oxidation to the Aldehyde

Oxidation of the primary alcohol to the corresponding aldehyde, 3-(4-methoxy-3,5-dimethylpyridin-2-yl)propanal, provides an electrophilic handle for subsequent reactions such as Wittig reactions, reductive aminations, or further oxidation to the carboxylic acid. Care must be taken to choose a mild oxidizing agent to prevent over-oxidation to the carboxylic acid.

Mechanistic Rationale

Reagents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used for this transformation. These reagents are selective for the oxidation of primary alcohols to aldehydes without significant over-oxidation. The choice between them often depends on the scale of the reaction and the tolerance of other functional groups in the molecule. Electrochemical methods are also emerging as a green alternative to traditional oxidation protocols.[8]

Detailed Protocol: Dess-Martin Periodinane (DMP) Oxidation

Materials:

-

3-(4-Methoxy-3,5-dimethylpyridin-2-yl)propan-1-ol

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Sodium thiosulfate (Na₂S₂O₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve 3-(4-Methoxy-3,5-dimethylpyridin-2-yl)propan-1-ol (1.0 eq) in anhydrous DCM under an inert atmosphere.

-

Addition of Oxidant: Add Dess-Martin periodinane (1.5 eq) to the solution in one portion.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC (typically 1-3 hours).

-

Workup: Upon completion, dilute the reaction mixture with DCM and quench by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃. Stir vigorously until the layers are clear.

-

Extraction: Separate the layers and extract the aqueous phase with DCM (2x).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde. The product is often used in the next step without further purification.

Caption: Workflow for the oxidation of the alcohol to the aldehyde.

IV. Esterification and Etherification

Direct conversion of the hydroxyl group to an ester or an ether can be useful for modifying the molecule's physicochemical properties or for introducing a protecting group.

A. Esterification

Esterification can be achieved under various conditions. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis, is a classic method.[9] However, for acid-sensitive substrates, milder conditions using coupling agents are preferred.[10]

Detailed Protocol: DCC/DMAP Mediated Esterification

Materials:

-

3-(4-Methoxy-3,5-dimethylpyridin-2-yl)propan-1-ol

-

A carboxylic acid (R-COOH)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM, anhydrous)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: Dissolve the alcohol (1.0 eq), the carboxylic acid (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask.

-

Addition of Coupling Agent: Cool the mixture to 0 °C and add a solution of DCC (1.2 eq) in DCM dropwise.

-

Reaction: Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight. A white precipitate of dicyclohexylurea (DCU) will form.

-

Workup: Filter off the DCU precipitate and wash it with cold DCM.

-

Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography to yield the desired ester.

B. Etherification

The Williamson ether synthesis is a straightforward method for preparing ethers from an alcohol. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Detailed Protocol: Williamson Ether Synthesis

Materials:

-

3-(4-Methoxy-3,5-dimethylpyridin-2-yl)propan-1-ol

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

An alkyl halide (R-X, e.g., methyl iodide, benzyl bromide)

-

Tetrahydrofuran (THF, anhydrous)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Alkoxide Formation: Suspend NaH (1.2 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere. Cool the suspension to 0 °C and slowly add a solution of the alcohol (1.0 eq) in anhydrous THF. Stir until hydrogen gas evolution ceases.

-

Nucleophilic Attack: Add the alkyl halide (1.1 eq) to the alkoxide solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction and Purification: Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude ether by column chromatography.

V. Comparative Summary of Functionalization Methods

| Functionalization | Reagents | Key Advantages | Key Considerations |

| Tosylation | TsCl, Pyridine | Creates an excellent leaving group; High-yielding; Retains stereochemistry.[3][6] | TsCl is moisture sensitive; Pyridine needs to be removed during workup. |

| Mesylation | MsCl, Triethylamine | Similar to tosylation, creates a great leaving group; Mesylates can be more reactive.[3][5] | MsCl is highly reactive and corrosive. |

| Oxidation (DMP) | Dess-Martin Periodinane | Mild conditions; High selectivity for aldehydes; Fast reaction times. | DMP is shock-sensitive and expensive for large-scale synthesis. |

| Oxidation (PCC) | Pyridinium Chlorochromate | Effective and relatively inexpensive. | PCC is a chromium(VI) reagent, which is toxic and requires careful disposal. |

| Esterification (DCC/DMAP) | R-COOH, DCC, DMAP | Mild, neutral conditions; Broad substrate scope.[11] | DCC byproduct (DCU) can be difficult to remove completely. |

| Etherification (Williamson) | NaH, R-X | Classic, reliable method for a wide range of ethers.[12] | Requires strictly anhydrous conditions; NaH is highly flammable. |

VI. Safety Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Reagent Specific:

-

Pyridine: Is flammable, toxic, and has a strong, unpleasant odor. Handle with care.

-

Tosyl Chloride (TsCl) and Mesyl Chloride (MsCl): Are corrosive and lachrymatory. They react with water and should be handled in a dry environment.

-

Dess-Martin Periodinane (DMP): Is a mild explosive and can be shock-sensitive. Avoid grinding or heating the solid.

-

Sodium Hydride (NaH): Is a highly flammable solid that reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere and use a mineral oil dispersion to mitigate reactivity.

-

Dichloromethane (DCM): Is a suspected carcinogen. Minimize exposure.

-

This guide provides a foundational framework for the functionalization of 3-(4-Methoxy-3,5-dimethylpyridin-2-yl)propan-1-ol. The specific conditions for each reaction may require optimization based on the substrate, scale, and desired purity of the product. Always refer to the primary literature for detailed procedures and characterization data.

References

-

Westin, J. Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Available at: [Link]

-

McLeod, M. et al. Alcohols as alkylating agents in heteroarene C–H functionalization. PMC - NIH. Available at: [Link]

-

Ashenhurst, J. Tosylates And Mesylates. Master Organic Chemistry. (2015). Available at: [Link]

-

Chemistry Steps. Mesylates and Tosylates with Practice Problems. Available at: [Link]

-

Chemistry LibreTexts. 14.3: Alcohol conversion to Esters - Tosylate and Carboxylate. (2020). Available at: [Link]

-

Lin, S. et al. Deoxygenative Functionalization of Alcohols and Carbonyl Compounds via Electrochemical Reduction. PMC. (2025). Available at: [Link]

-

Khan Academy. Preparation of mesylates and tosylates. YouTube. (2013). Available at: [Link]

-

PrepChem.com. Synthesis of omeprazole. Available at: [Link]

-

Semantic Scholar. Total synthesis of 5-hydroxyomeprazole. Available at: [Link]

- Aries, R. S. & Sachs, A. P. Esterification of pyridine carboxylic acids. Google Patents. (1956).

-

Saini, S. et al. Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. SciSpace. (2019). Available at: [Link]

-

ResearchGate. Catalytic functionalization of unactivated primary C-H bonds directed by an alcohol. (2025). Available at: [Link]

-

Balaraman, E. et al. One pot tandem dehydrogenative cross-coupling of primary and secondary alcohols by ruthenium amido-functionalized 1,2,4-triazole derived N-heterocyclic carbene complexes. RSC Publishing. (2022). Available at: [Link]

-

Balaraman, E. et al. Double dehydrogenative coupling of amino alcohols with primary alcohols under Mn( i ) catalysis. Chemical Communications (RSC Publishing). (2024). Available at: [Link]

-

Organic Chemistry Portal. Ester synthesis by esterification. Available at: [Link]

-

Ashenhurst, J. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Available at: [Link]

-

Ishihara, K. New Method for the Esterification of Carboxylic Acids with Various Alcohols by Using Di-2-thienyl Carbonate, a New Coupling Reagent. Chemistry Letters | Oxford Academic. (2004). Available at: [Link]

-

Organic Reactions. Acid to Ester - Common Conditions. Available at: [Link]

-

AIMS Press. Dehydration of n-propanol and methanol to produce etherified fuel additives. (2017). Available at: [Link]

-

ResearchGate. Kinetics and Mechanism of Oxidation of 1-Methoxy-2-propanol and 1-Ethoxy-2-propanol by Ditelluratocuprate(III) in Alkaline Medium. Available at: [Link]

-

Organic Chemistry Portal. Ether synthesis by etherification (alkylation). Available at: [Link]

-

MacMillan, D. W. C. et al. Electrochemically-Mediated Oxidation of Sensitive Propargylic Ben- zylic Alcohols. OSTI.GOV. (2020). Available at: [Link]

-

Guengerich, F. P. et al. Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. PMC. Available at: [Link]

- Brändström, A. et al. Intermediates for the preparation of omeprazole. Patent 0103553. (1984).

-

PubChem. 3-(4-Methoxyphenyl)-2-propen-1-ol. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 5. jackwestin.com [jackwestin.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. osti.gov [osti.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Ether synthesis by etherification (alkylation) [organic-chemistry.org]

Green Catalytic Etherification and Functionalization for Methoxy-Dimethylpyridine Propanol Analogs

Application Note: AN-GC-2026-04

Executive Summary

This application note details a validated Green Chemistry protocol for synthesizing methoxy-dimethylpyridine propanols , specifically focusing on the critical etherification step to yield 4-(3-methoxypropoxy)-2,3-dimethylpyridine N-oxide . This scaffold is a pivotal intermediate in the manufacturing of Proton Pump Inhibitors (PPIs) such as Rabeprazole.

Traditional synthesis relies on the Williamson ether synthesis using sodium hydride (NaH) in dimethylformamide (DMF)—a method plagued by high safety risks (hydrogen evolution), poor atom economy, and difficult solvent recovery. This guide presents two superior, field-proven methodologies:

-

Phase Transfer Catalysis (PTC): A biphasic system using aqueous NaOH and quaternary ammonium salts, eliminating moisture-sensitive reagents.

-

Continuous Flow Processing: A intensified process for the direct displacement of nitro-groups, offering superior heat management and safety profiles.

Introduction & Green Chemistry Rationale

The target molecule, a pyridine ring substituted with a 3-methoxypropoxy chain, requires the coupling of 4-nitro-2,3-dimethylpyridine N-oxide (or its chloro-analog) with 3-methoxypropan-1-ol .[1]

The "Classic" vs. Green Approach

| Feature | Classic Route (Obsolete) | Green Route (Recommended) |

| Reagents | Sodium Hydride (NaH) - Pyrophoric | Sodium Hydroxide (NaOH) or |

| Solvent | DMF or DMSO - High boiling, toxic | Toluene/Water or 2-MeTHF (Bio-derived) |

| Catalyst | None (Stoichiometric base) | TBAB or PEG-400 (Phase Transfer) |

| Safety | No gas evolution, aqueous compatible | |

| E-Factor | High (Solvent waste, workup intensity) | Low (Recyclable organic phase) |

Mechanistic Insight: The Green approach utilizes Phase Transfer Catalysis (PTC) . The lipophilic catalyst transports the hydroxide ion (or the alkoxide anion) from the aqueous phase into the organic phase, where it reacts with the electrophilic pyridine. This avoids the need for anhydrous conditions and allows the use of inexpensive inorganic bases.

Protocol 1: Biphasic Phase Transfer Catalysis (Batch)

This protocol replaces the hazardous NaH/DMF system with a robust Toluene/Water system driven by Tetrabutylammonium Bromide (TBAB).

Materials

-

Substrate: 4-Nitro-2,3-dimethylpyridine N-oxide (1.0 equiv)

-

Reagent: 3-Methoxypropan-1-ol (1.2 equiv)

-

Base: Sodium Hydroxide (NaOH), 50% aq. solution (2.0 equiv)

-

Catalyst: Tetrabutylammonium Bromide (TBAB) (5 mol%)

-

Solvent: Toluene (or 2-Methyltetrahydrofuran for higher sustainability)

Experimental Procedure

-

Charge: To a jacketed glass reactor equipped with an overhead stirrer, charge Toluene (5 vol) and 3-Methoxypropan-1-ol .

-

Catalyst Addition: Add TBAB (0.05 equiv) to the mixture. Agitate at 300 RPM.

-

Base Addition: Slowly add 50% NaOH solution. Note: No exotherm comparable to NaH addition will occur.

-

Substrate Addition: Add 4-Nitro-2,3-dimethylpyridine N-oxide as a solid or slurry.

-

Reaction: Heat the biphasic mixture to 85°C . Vigorously stir (>500 RPM) to maximize interfacial surface area.

-

Checkpoint: Monitor by HPLC. The reaction typically reaches >98% conversion within 4–6 hours.

-

-

Workup: Cool to 25°C. Stop agitation and allow phases to separate.

-

Green Advantage: The product resides in the Toluene layer. The aqueous layer contains only NaNO2/NaOH and can be treated as aqueous waste without organic contamination.

-

-

Wash: Wash the organic layer once with water/brine (1:1).

-

Isolation: Concentrate the Toluene layer under reduced pressure to yield the target oil.

Mechanistic Visualization (PTC Cycle)

Figure 1: Starks' Extraction Mechanism showing the shuttle action of the Quaternary Ammonium (Q+) catalyst between aqueous base and organic reactants.

Protocol 2: Continuous Flow Synthesis (Intensified)

For scale-up, a continuous flow approach is superior for handling the thermal profile of nucleophilic aromatic substitution (

Flow Reactor Setup

-

Feed A: 4-Nitro-2,3-dimethylpyridine N-oxide in 2-MeTHF (0.5 M).

-

Feed B: 3-Methoxypropan-1-ol + KOH (dissolved in minimal water/MeOH) or pre-formed alkoxide.

-

Reactor: PFA coil reactor (10 mL volume) or Silicon Carbide (SiC) plate reactor for better heat transfer.

-

Back Pressure Regulator (BPR): 75 psi (5 bar).

Experimental Procedure

-

System Priming: Flush the system with 2-MeTHF. Set BPR to 75 psi.

-

Temperature: Heat the reactor coil to 110°C . Note: Flow allows temperatures above the solvent boiling point, accelerating kinetics.

-

Pumping:

-

Pump Feed A at 1.0 mL/min.

-

Pump Feed B at 1.0 mL/min.

-

Residence Time: 5 minutes.

-

-

Quench: Direct the reactor outlet into a chilled vessel containing dilute brine.

-

Steady State: Collect fractions after 2 reactor volumes (20 mins).

Flow Process Logic

Figure 2: Continuous flow schematic for the high-temperature, pressurized synthesis of the pyridine ether.

Comparative Performance Data

The following data illustrates the efficiency gains of the Green PTC method compared to the traditional NaH route.

| Metric | Traditional (NaH/DMF) | Green (NaOH/PTC) | Flow Chemistry (Intensified) |

| Yield (%) | 78 - 82% | 92 - 95% | 94 - 96% |

| Reaction Time | 12 - 24 Hours | 4 - 6 Hours | 5 - 10 Minutes |

| Atom Economy | Low (NaH excess) | High | High |

| Solvent Recovery | Difficult (DMF/DMSO) | Excellent (Toluene) | Excellent |

| Safety Hazard | High (Fire/Explosion) | Low (Corrosive only) | Low (Contained) |

Troubleshooting & Critical Parameters

-

Water Content (PTC): While water is required for the base, too much water can dilute the catalyst concentration at the interface. Maintain a saturated base solution (50% NaOH) for optimal "salting out" effect, driving the catalyst into the organic phase.

-

Agitation: PTC is mass-transfer limited. Ensure the reactor impeller provides high shear (Weber number > 2000) to create a fine emulsion.

-

Impurity Control: If the 4-nitro starting material is not fully consumed, it is difficult to separate from the product. Run the reaction to >99% conversion, even if it requires adding 0.1 equiv more alkoxide.

References

-

Google Patents. (2014). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole. Retrieved from

-

MDPI. (2019). Application of Phase Transfer Catalysis in the Esterification of Organic Acids. Retrieved from [Link][2][3]

-

Beilstein Journals. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Retrieved from [Link]

-

ResearchGate. (2011). An Efficient Synthesis of Rabeprazole Sodium. Retrieved from [Link]

Sources

Application Note: High-Integrity Handling and Storage of Hygroscopic Pyridine Derivatives

This Application Note is designed for researchers and drug development professionals requiring rigorous protocols for handling hygroscopic pyridine derivatives.

Introduction: The Hygroscopic Challenge

Pyridine derivatives—particularly pyridinium salts , pyridine-N-oxides , and amino-pyridines —are ubiquitous in medicinal chemistry but notoriously difficult to handle due to their hygroscopicity.

The challenge is not merely physical clumping; it is chemical integrity.

-

Stoichiometric Error: Absorbed water inflates the mass, leading to under-loading of the limiting reagent in catalytic cycles.

-

Hydrolysis: Many electrophilic pyridine intermediates (e.g., pyridinium acyl halides) hydrolyze within seconds of moisture exposure.

-

Deliquescence: Pyridinium salts can absorb enough atmospheric moisture to dissolve into a syrup, rendering recovery impossible without recrystallization.

This guide provides a self-validating workflow to eliminate moisture-induced failure modes.

The Mechanism of Hygroscopicity

Understanding why these compounds absorb water dictates how we handle them.

-

The Nitrogen Lone Pair: In neutral pyridines (e.g., 4-DMAP), the unshared electron pair on the nitrogen atom acts as a hydrogen-bond acceptor, eagerly binding with atmospheric water molecules.

-

Ionic Lattice Energy (Salts): Pyridinium salts (e.g., Pyridinium chloride) have high lattice energies but often higher hydration energies. The anion (Cl⁻, Br⁻) forms strong hydrogen bonds with water, breaking the crystal lattice and leading to deliquescence.

-

N-Oxide Dipoles: The N⁺–O⁻ functionality creates a powerful dipole, making these derivatives among the most hygroscopic solids in organic synthesis.

Decision Matrix: Handling Protocols

Not all pyridine derivatives require a glovebox. Use this logic flow to determine the necessary level of containment.

Figure 1: Decision Matrix for selecting the appropriate handling protocol based on compound state and hygroscopic risk.

Storage Protocols

Proper storage is the first line of defense.[1] Standard screw-cap vials are insufficient for long-term storage of deliquescent salts.

Table 1: Storage Specifications by Derivative Class

| Derivative Class | Example | Hygroscopicity | Storage Protocol | Desiccant |

| Neutral Pyridines | Pyridine, 2-Picoline | Moderate | Dark glass, Tightly sealed, <25°C | KOH Pellets |

| Amino-Pyridines | 4-DMAP | High | Desiccator cabinet, Inert backfill | Silica Gel / 4Å Sieves |

| Pyridine N-Oxides | Pyridine-N-oxide | Severe | Vacuum Desiccator or Glovebox | P₂O₅ (Phosphorus Pentoxide) |

| Pyridinium Salts | Pyridinium HCl | Critical | Glovebox (Argon) or Schlenk Tube | 4Å Molecular Sieves |

Protocol 2.1: The "Double-Vial" System (For Freezer Storage)

Why: Freezers condense moisture. When a cold vial is removed, water immediately condenses on the seal, risking ingress during opening.

-

Place the primary vial containing the pyridine derivative inside a larger secondary jar containing a 2g packet of activated molecular sieves.

-

Flush the secondary jar with Argon before sealing.

-

Critical Step: Upon removal from the freezer, allow the entire assembly to warm to room temperature (approx. 30 mins) before opening the secondary jar.

Weighing & Transfer Protocols

Protocol 3.1: Difference Weighing (Benchtop)

Use when a glovebox is unavailable. This method minimizes the time the bulk container is open.

-

Preparation: Oven-dry the receiving flask and purge with Nitrogen. Have a clean spatula and the bulk bottle ready.

-

Tare: Place the capped bulk bottle on the balance. Tare to zero.

-

Transfer: Remove the bottle, open it quickly, transfer an estimated amount to the receiving flask, and immediately recap the bottle.

-

Measurement: Place the capped bulk bottle back on the balance. The negative mass reading is the exact amount transferred.

Protocol 3.2: Syringe Transfer (Liquids)

For anhydrous pyridine liquids.

-

Use a Sure/Seal™ bottle or a flask with a rubber septum.

-

Insert a Nitrogen inlet needle to pressurize the bottle slightly.

-

Insert the sampling syringe. The positive pressure helps fill the syringe without pulling in air.

-

Self-Validation: If a bubble forms in the syringe that cannot be expelled, your seal is compromised.

Solvation and Drying

Do not assume "Anhydrous" reagents from a bottle are dry after the first use.

Drying Agents Compatibility[4]

-

Potassium Hydroxide (KOH): Excellent for neutral pyridines. Pyridine is basic; it will not react with KOH.

-

Calcium Hydride (CaH₂): The gold standard for distilling pyridine. Reflux for 2-4 hours, then distill.

-

Molecular Sieves (4Å): Best for maintaining dryness.[4][5]

-

Activation: Sieves must be heated to 300°C under vacuum for 12 hours before use.

-

Warning: Do not use acidic drying agents (e.g., Silica, P₂O₅) inside the liquid pyridine, as they will protonate the pyridine and form salts on the surface of the desiccant, blocking it.

-

Protocol 4.1: Azeotropic Drying

If a pyridine derivative is wet, simple vacuum drying often fails because the water binds too tightly.

-

Dissolve the derivative in Toluene or Benzene .

-

Rotary evaporate.[6] Pyridine forms a minimum-boiling azeotrope with water (94°C) and Toluene aids in carrying this off at lower temperatures.

-

Repeat 3x.

Quality Control: Karl Fischer (KF) Titration

Validating water content is essential. However, pyridine derivatives can interfere with KF chemistry.

The pH Interference

The Karl Fischer reaction rate depends on pH.[7][8]

-

Optimal pH: 5–8.

-

Pyridine (Base): Usually falls within this range naturally.

-

Pyridinium Salts (Acidic): These lower the pH < 5, causing the titration to become extremely slow and drift, leading to false-high results (due to atmospheric ingress over the long time).

Figure 2: Workflow for modifying Karl Fischer protocols based on the acidity of the pyridine derivative.

Protocol 5.1: Buffered KF Titration for Salts

-

System Suitability: Inject 10µL of pure water. Recovery must be 98-102%.

-

Buffer Preparation: If testing a salt, add Imidazole (approx. 20g per 100mL) to the titration vessel solvent (usually methanol). This neutralizes the acidity of the pyridinium salt.

-

Execution: Inject sample. If the drift does not return to baseline within 60 seconds, the pH is likely still too low.

References

-

BenchChem. (2025).[4] A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy. Retrieved from

-

Sigma-Aldrich. (n.d.). Karl Fischer Titration Basics. Retrieved from

-

Scharlab. (n.d.). Karl Fischer water content titration: The role of pH and buffering. Retrieved from

-

Mettler Toledo. (n.d.). Karl Fischer Titration - School experiments and pH interference. Retrieved from

-

Post Apple Scientific. (2024).[1] Handling Pyridine: Best Practices and Precautions. Retrieved from

-

Apollo Scientific. (n.d.). Safety Data Sheet: Pyridine. Retrieved from

Sources

- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 2. US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions - Google Patents [patents.google.com]

- 3. mcckf.com [mcckf.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Workup [chem.rochester.edu]

- 7. mt.com [mt.com]

- 8. gpi.ac.in [gpi.ac.in]

Troubleshooting & Optimization

Controlling temperature and pH for stability of methoxy-pyridine derivatives

An Application Scientist's Guide to Methoxy-Pyridine Derivative Stability: Controlling Temperature and pH

Welcome to the Technical Support Center for Methoxy-Pyridine Derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with this important class of heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot stability issues effectively. The stability of your methoxy-pyridine derivative is paramount for reproducible experimental results and for ensuring the safety and efficacy of potential drug candidates.

This document will delve into the critical roles of temperature and pH in maintaining the chemical integrity of these molecules. We will explore common degradation pathways and provide systematic approaches to diagnose and prevent compound instability.

Troubleshooting Guide: Diagnosing and Solving Stability Issues

This section addresses specific problems you may encounter during your experiments. The format is designed to help you quickly identify your issue and find a logical, step-by-step solution.

Issue 1: A new, more polar peak appears in my HPLC analysis after storing my compound in an aqueous buffer.

-

Q1: What is the likely identity of this new peak?

-

A: The most probable cause is the hydrolysis of the methoxy group (-OCH₃) to a hydroxyl group (-OH), forming a hydroxypyridine derivative. Hydroxypyridines are generally more polar than their methoxy counterparts, resulting in earlier elution times on a reverse-phase HPLC column. This hydrolysis can be catalyzed by acidic or basic conditions.[1][2][3]

-

-

Q2: How can I confirm that hydrolysis is the cause?

-

A: The most definitive method is to use Liquid Chromatography-Mass Spectrometry (LC-MS).[4] The mass of the new peak should correspond to the molecular weight of your parent compound minus 14 Da (the mass difference between -OCH₃ and -OH). Alternatively, you can intentionally "force" the degradation by treating a small sample with a stronger acid or base and observing if the peak increases in size.[5][6][7]

-

-

Q3: My buffer is near neutral (pH 7-7.4). Why am I still seeing hydrolysis?

-

A: While extreme pH values are more aggressive, some methoxy-pyridine derivatives can be susceptible to hydrolysis even at neutral pH, especially with elevated temperatures over time. The pyridine nitrogen itself can act as a general base or acid, potentially catalyzing the reaction.[8] Furthermore, the position of the methoxy group influences its lability; for example, methoxy groups at the 2- and 4-positions can be more susceptible to nucleophilic attack due to the electronic influence of the ring nitrogen.[9][10]

-

-

Q4: How can I prevent this hydrolysis?

-

A:

-

pH Optimization: Empirically determine the pH of maximum stability for your specific derivative by conducting a short-term stability study across a range of pH values (e.g., pH 3 to 10).

-

Temperature Control: Store your solutions at the lowest practical temperature. If the compound is for long-term storage, consider freezing at -20°C or -80°C. Remember to perform freeze-thaw stability studies.

-

Aprotic Solvents: If your experimental workflow allows, prepare stock solutions in aprotic, anhydrous solvents like DMSO or DMF and only dilute into aqueous buffers immediately before use.

-

-

Issue 2: The color of my solution has changed (e.g., turned yellow or brown) upon storage.

-

Q1: What causes the color change?

-

A: Color changes often indicate the formation of highly conjugated degradation products, which can result from oxidation or polymerization.[11] Pyridine derivatives can be susceptible to oxidation, especially when exposed to air (oxygen), light, or trace metal ions.[12] The degradation can sometimes lead to the formation of colored pigments.[13]

-

-

Q2: How do I troubleshoot the cause of the color change?

-

A: Use a systematic approach. Prepare fresh solutions of your compound under different conditions:

-

Headspace: Prepare one vial with minimal headspace and another with significant air in the headspace to test for oxidation.

-

Light Exposure: Protect one sample from light (wrap in foil) and expose another to ambient lab light to test for photostability.[4]

-

Antioxidants: Add a small amount of an antioxidant like BHT or ascorbic acid to a sample to see if it prevents the color change.

-

Chelating Agents: If you suspect metal-catalyzed oxidation, add a chelating agent like EDTA.

-

-

-

Q3: What are the best practices to prevent oxidative degradation?

-

A:

-

Inert Atmosphere: When preparing solutions for long-term storage, sparge the solvent with an inert gas like nitrogen or argon before adding your compound. Store vials under an inert atmosphere.

-

Amber Vials: Always use amber glass vials to protect the compound from light.

-

High-Purity Solvents: Use high-purity, degassed solvents to minimize exposure to oxygen and metal contaminants.

-

-

Issue 3: My compound is precipitating out of a buffered solution over time.

-

Q1: Why is my compound precipitating?

-

A: There are two primary reasons this can occur:

-

pH-Dependent Solubility: Many pyridine derivatives are weak bases.[14] Their solubility is highly dependent on pH; they are typically more soluble at acidic pH where the pyridine nitrogen is protonated, forming a more polar pyridinium salt. If the pH of your buffer shifts or if you are near the pKa of the compound, it can crash out of solution.[15][16]

-

Degradation: The compound may be degrading into a less soluble product. For example, if a polar functional group is lost, the resulting degradant may have lower aqueous solubility.

-

-

-

Q2: How do I determine if the issue is solubility or degradation?

-

A:

-

Analyze the Precipitate: Collect the precipitate by centrifugation, wash it, and re-dissolve it in a suitable organic solvent. Analyze it by HPLC or LC-MS. If it is identical to your parent compound, the issue is physical instability (solubility). If it's a different molecule, the issue is chemical instability (degradation).

-

pH Adjustment: Take a fresh solution that has not yet precipitated. Adjust the pH to be more acidic (e.g., lower it by 1-2 pH units). If the compound remains in solution, the problem is likely pH-dependent solubility.

-

-

-

Q3: How can I improve the solubility and prevent precipitation?

-

A:

-

Maintain Acidic pH: If your experiment can tolerate it, use a buffer system that maintains a pH at least 1.5 to 2 units below the pKa of your compound's pyridinium ion.

-

Co-solvents: Consider using a small percentage of an organic co-solvent (e.g., 5-10% DMSO, ethanol) in your aqueous buffer to increase solubility.

-

Formulation Strategies: For drug development, more advanced formulation strategies like using cyclodextrins or other solubilizing excipients may be necessary.

-

-

Diagram: General Troubleshooting Workflow for Instability

Below is a workflow to guide your investigation when you suspect your methoxy-pyridine derivative is unstable.

Caption: A flowchart for diagnosing the root cause of instability in methoxy-pyridine derivatives.

Frequently Asked Questions (FAQs)

-

Q1: What is the fundamental reason pH is so critical for pyridine stability?

-

A: The pyridine ring contains a nitrogen atom with a lone pair of electrons that is not part of the aromatic system, making it basic (pKa of pyridinium is ~5.2).[14] Protonation of this nitrogen at acidic pH creates a positive charge on the ring, which significantly alters its electronic properties. This can make the ring more susceptible to nucleophilic attack, potentially accelerating the hydrolysis of the methoxy group. Conversely, at high pH, the compound is in its neutral, more nucleophilic form. Understanding this equilibrium is key to controlling reactivity.[17]

-

-

Q2: How does temperature affect degradation rates?

-

A: Chemical reactions, including degradation, generally accelerate at higher temperatures. The relationship can be described by the Arrhenius equation, where the reaction rate constant increases exponentially with temperature. As a rule of thumb, for many reactions, the rate roughly doubles for every 10°C increase in temperature. Therefore, storing compounds at reduced temperatures (e.g., 4°C or -20°C) is a highly effective way to slow down degradation and extend shelf life.[18][19][20]

-

-

Q3: What are "forced degradation" studies and why should I perform them?

-

A: Forced degradation, or stress testing, involves intentionally exposing a drug substance to harsh conditions like strong acids, bases, oxidants, high heat, and intense light.[5][7] The purpose is to rapidly identify the likely degradation products and pathways for your compound.[6][21] This information is invaluable for developing a "stability-indicating" analytical method—an assay that can accurately measure the active compound in the presence of its degradants.[22][23]

-

-

Q4: Does the position of the methoxy group (2-, 3-, or 4-) matter for stability?

-

A: Yes, the position is critical. The electronic interplay between the electron-donating methoxy group and the electron-withdrawing pyridine nitrogen is position-dependent. A 2- or 4-methoxy group can donate electron density to the ring nitrogen via resonance, which can influence its basicity and reactivity.[24] These positions are also more activated towards nucleophilic aromatic substitution.[9] A 3-methoxy group has a more inductive effect. These differences mean that each isomer will have a unique stability profile, and you cannot assume that conditions optimized for one isomer will work for another.

-

-

Q5: What are the standard long-term stability testing conditions?

-

A: According to ICH guidelines, standard long-term stability testing is typically conducted at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH. Accelerated stability studies are often performed at 40°C ± 2°C / 75% RH ± 5% RH to predict long-term stability in a shorter timeframe.[25][26][27]

-

Data Presentation & Protocols

Table 1: ICH Conditions for Stability Testing

This table summarizes the standard storage conditions for formal stability studies as recommended by the International Council for Harmonisation (ICH).[22][25][26]

| Study Type | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| 30°C ± 2°C / 65% RH ± 5% RH | 12 months | |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Experimental Protocol: Forced Degradation Study

This protocol provides a framework for conducting a forced degradation study to understand the intrinsic stability of your methoxy-pyridine derivative.

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Materials:

-

Your methoxy-pyridine derivative

-

HPLC-grade water, acetonitrile, and methanol

-

Buffers (e.g., phosphate, acetate)

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂) (30%)

-

Calibrated HPLC-UV or HPLC-MS system

-

Photostability chamber, calibrated oven, pH meter

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of your compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Stress Conditions (Perform in parallel): For each condition, use an aliquot of the stock solution. Include an unstressed control sample kept at 4°C in the dark.

-

Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Store at 60°C for a set time (e.g., 24 hours). If significant degradation occurs quickly, repeat at room temperature.

-

Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Store at 60°C for a set time. Neutralize with an equivalent amount of acid before HPLC analysis.

-

Oxidative Degradation: Dilute the stock solution and add H₂O₂ to a final concentration of 3%. Store at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Place a solid sample of the compound in an oven at a high temperature (e.g., 80°C) for 48 hours. Also, subject the stock solution to 60°C.

-

Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[4]

-

-

Sample Analysis:

-

At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

-

Quench the reaction if necessary (e.g., neutralize acid/base).

-

Dilute to a suitable concentration for HPLC analysis.

-

Analyze all samples using a stability-indicating HPLC method. The method should provide good resolution between the parent peak and all degradant peaks.

-

-

Data Evaluation:

-

Calculate the percentage degradation of the parent compound under each condition.

-

Characterize the degradant peaks using LC-MS to propose structures.

-

Determine the primary degradation pathway(s) for your molecule.

-

Diagram: Key Degradation Pathway - Acid-Catalyzed Hydrolysis

This diagram illustrates the mechanism of acid-catalyzed hydrolysis of 4-methoxypyridine, a common degradation pathway.

Caption: Mechanism of acid-catalyzed hydrolysis of a methoxy-pyridine to a hydroxypyridine.

References

- Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides; Brønsted and Hammett correlations. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

- Stability Testing of Pharmaceuticals: Procedures and Best Practices. Lab Manager.

- Substituent Effects on the Kinetics of Pyridine-catalysed Hydrolysis of Aromatic Sulphonyl Chlorides ; Br6nsted and Hammett Corr. RSC Publishing.

- Stability Testing: Ensuring the Longevity of Pharmaceutical Products. T,C&A LAB.

- Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. PMC.

- RF of 4-methoxypyridine as function of time and temperature of incubation. (A) Initial pH 5.5. ResearchGate.

- Stability testing of existing active substances and related finished products. EMA.

- Stability Testing of Pharmaceutical Products. ResearchGate.

- Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO.

- Kinetics and mechanisms of reactions of pyridines and imidazoles with phenyl acetates and trifluoroacetates in aqueous acetonitrile with low content of water: nucleophilic and general base catalysis in ester hydrolysis. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

- Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC.

- The effects of temperature (A) and pH (B) on pyridine degradation and biomass of strain KDPy1 in 24 h. ResearchGate.